[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone
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Overview
Description
[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry due to their ability to bind with various enzymes and receptors .
Preparation Methods
The synthesis of [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone typically involves the following steps:
Intramolecular Cyclocondensation: This method involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine.
One-Pot Synthesis: A more efficient method involves a one-pot synthesis approach where amidines are coupled with carboxylic acids followed by cyclization with hydrazines.
Chemical Reactions Analysis
[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Antimicrobial Activity: Triazole derivatives, including [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone, have shown significant antimicrobial activity against various bacterial strains.
Anticancer Research: The compound is being studied for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Neuroprotective Agents: Triazole derivatives have been evaluated for their neuroprotective and anti-neuroinflammatory properties, making them potential candidates for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone involves:
Enzyme Inhibition: The compound binds to specific enzymes, inhibiting their activity.
Anti-inflammatory Pathways: The compound can inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects.
Comparison with Similar Compounds
Similar compounds to [5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone include:
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that also contains a triazole ring.
These compounds share the triazole core but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C14H17N5O3 |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
[5-amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H17N5O3/c1-21-11-5-3-2-4-10(11)19-13(15)12(16-17-19)14(20)18-6-8-22-9-7-18/h2-5H,6-9,15H2,1H3 |
InChI Key |
HPXIDBUJVHFLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCOCC3)N |
Origin of Product |
United States |
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